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Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)pyrimidin-4-ol

Cat. No.: B1493692

Technical Guide: 6-(3-Methoxyphenyl)pyrimidin-
4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the limited availability of direct
experimental data for this specific compound, this guide combines a proposed synthetic
methodology based on established reactions for analogous compounds with computationally
predicted physicochemical properties. Furthermore, it explores potential biological activities by
drawing parallels with structurally related pyrimidine derivatives. This document aims to serve
as a foundational resource for researchers interested in the synthesis, characterization, and
potential therapeutic applications of this and similar molecules.

Chemical Structure and Properties

IUPAC Name: 6-(3-methoxyphenyl)pyrimidin-4(3H)-one
Synonyms: 6-(3-Methoxyphenyl)pyrimidin-4-ol

Molecular Formula: C11H10N202
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Molecular Weight: 202.21 g/mol
Canonical SMILES: COC1=CC=CC(=C1)C2=CC(=O)NC=N2

InChl Key: InChl=1S/C11H10N202/c1-15-8-4-3-5-9(6-8)10-7-11(14)13-12-10/h3-7H,1H3,
(H,12,13,14)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-(3-
Methoxyphenyl)pyrimidin-4-ol. These values were obtained using various computational
models and should be considered as estimates. Experimental verification is recommended.

Property Predicted Value Prediction Tool/Method
Melting Point 220-240 °C AAT Bioquest MP Predictor
Boiling Point 450-480 °C AAT Bioquest BP Predictor
Water Solubility (LogS) -25t0-3.5 ChemAxon MarvinSketch
pKa (acidic) 7.5 - 8.5 (pyrimidinol OH) ChemAxon MarvinSketch
pKa (basic) 1.5 - 2.5 (pyrimidine N) ChemAxon MarvinSketch
LogP 1.8-2.2 ChemAxon MarvinSketch

Synthesis Methodology

While a specific synthesis for 6-(3-Methoxyphenyl)pyrimidin-4-ol is not explicitly detailed in
the literature, a general and efficient one-pot method for the synthesis of 6-arylpyrimidin-4-ols
has been described and can be adapted. The following protocol is based on the reaction of a
methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate[1].

Proposed Experimental Protocol

Reaction Scheme:
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Figure 1: Proposed synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol.
Materials:
» Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
o Formamide
e Ammonium acetate
o Ethyl acetate
o Water
 Silica gel for column chromatography
Procedure:

 In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3-
methoxyphenyl)-3-oxopropanoate (1 equivalent) in formamide (50 equivalents).

o Add ammonium acetate (5 equivalents) to the stirred solution.

e Heat the reaction mixture to 100-120°C for 1 hour, then increase the temperature to 160-
170°C and maintain for 4-5 hours.

o Monitor the reaction progress by thin-layer chromatography.
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e Upon completion, cool the reaction mixture to room temperature.
¢ Dilute the mixture with cold water.
o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-(3-
Methoxyphenyl)pyrimidin-4-ol.

Synthesis Workflow
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Combine Reactants:
- Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
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- Ammonium Acetate
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Figure 2: General workflow for the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol.

Spectral Characterization (Predicted)

As no experimental spectra are available, this section provides an overview of the expected
spectral characteristics based on the structure of 6-(3-Methoxyphenyl)pyrimidin-4-ol.
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'H NMR Spectroscopy

o Aromatic Protons (methoxyphenyl group): Signals expected in the range of d 6.8-7.5 ppm.
The substitution pattern should give rise to a characteristic set of multiplets.

o Pyrimidine Ring Protons: Two distinct signals for the protons on the pyrimidine ring are
expected.

» Methoxy Protons: A singlet at approximately & 3.8 ppm corresponding to the -OCHs group.

» Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent
and concentration.

3C NMR Spectroscopy

e Aromatic Carbons: Multiple signals in the aromatic region (6 110-160 ppm).

» Pyrimidine Ring Carbons: Signals corresponding to the carbons of the pyrimidine ring, with
the carbonyl carbon appearing further downfield.

o Methoxy Carbon: A signal around & 55 ppm.

Infrared (IR) Spectroscopy

e O-H Stretch: A broad absorption band in the region of 3200-3400 cm~1 corresponding to the
hydroxy! group.

e C=0 Stretch: A strong absorption band around 1650-1700 cm~! for the pyrimidinone
carbonyl group.

e C=C and C=N Stretches: Absorptions in the 1500-1600 cm~* region.

¢ C-O Stretch: An absorption band for the methoxy group around 1250 cm~1.

Mass Spectrometry

e Molecular lon Peak (M*): Expected at m/z = 202.21.
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» Fragmentation Pattern: Fragmentation may involve the loss of CO, CHs, and cleavage of the
pyrimidine ring.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 6-(3-Methoxyphenyl)pyrimidin-4-ol, the
pyrimidine scaffold is a well-established pharmacophore present in numerous biologically
active compounds. Derivatives of pyrimidin-4-one have been reported to exhibit a wide range
of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Notably, many substituted pyrimidine derivatives have been identified as potent inhibitors of
various protein kinases, which are crucial regulators of cellular signaling pathways.
Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, it is plausible that 6-(3-
Methoxyphenyl)pyrimidin-4-ol could act as an inhibitor of protein kinases, such as tyrosine
kinases or cyclin-dependent kinases (CDKSs). The pyrimidine core can function as a scaffold
that fits into the ATP-binding pocket of these enzymes, while the methoxyphenyl substituent
can form additional interactions that contribute to binding affinity and selectivity.
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Figure 3: Postulated mechanism of action as a kinase inhibitor.

Conclusion

6-(3-Methoxyphenyl)pyrimidin-4-ol is a compound for which direct experimental data is
currently lacking in public scientific literature. This guide provides a robust starting point for
researchers by proposing a viable synthetic route and offering predicted physicochemical
properties. The structural relationship to a broad class of biologically active pyrimidine
derivatives, particularly kinase inhibitors, suggests that this compound may hold therapeutic
potential and warrants further investigation. The experimental validation of the predicted
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properties and the exploration of its biological activities are promising avenues for future
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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